Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
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Overview
Description
Ethyl2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the reaction of 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound may interfere with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
Ethyl2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the ethyl ester linkage differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields .
Biological Activity
Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate (CAS Number: 1351393-57-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring which is known for its diverse biological activities. The chemical structure can be represented as follows:
This compound is characterized by the presence of a chloro group and a triazole moiety, both of which contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against several microbial strains, including Staphylococcus aureus and Bacillus cereus. This compound has shown moderate antimicrobial activity against these pathogens, suggesting its potential use in treating infections caused by resistant strains .
Antioxidant Properties
The antioxidant activity of triazole derivatives has been documented in multiple studies. This compound may exhibit similar properties due to the presence of the triazole ring. Compounds with this structure have been found to efficiently inhibit oxidative stress markers and could serve as protective agents in various oxidative stress-related diseases .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Triazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may interact with AChE and exhibit competitive inhibition .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against a panel of bacteria. The minimum inhibitory concentration (MIC) values indicated moderate activity against gram-positive bacteria like Staphylococcus aureus with MIC values ranging from 32 to 64 µg/mL .
Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of this compound. In vitro studies have shown that triazole derivatives can protect neuronal cells from oxidative damage. This compound demonstrated a reduction in cell death in models exposed to neurotoxic agents .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H12ClN3O3 |
---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-2-(1,2,4-triazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C12H12ClN3O3/c1-2-18-12(17)6-19-11-4-3-9(13)5-10(11)16-7-14-15-8-16/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
SHYUAPGMNLUGCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)N2C=NN=C2 |
Origin of Product |
United States |
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